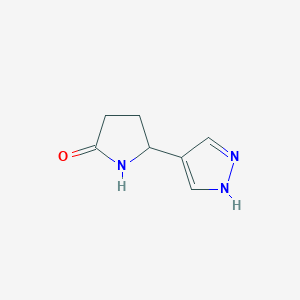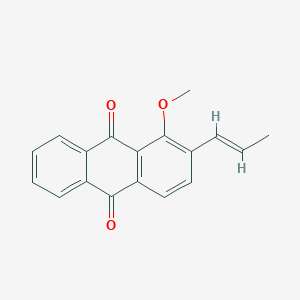
9,10-Anthracenedione, 1-amino-4-(butylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-4-(butylamino)anthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields. This compound is characterized by the presence of amino and butylamino groups attached to the anthracene-9,10-dione core. It has a molecular formula of C18H18N2O2 and a molecular weight of 294.348 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-4-(butylamino)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthracene-9,10-dione with butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-amino-4-(butylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and butylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye synthesis and as intermediates in pharmaceutical compounds .
Applications De Recherche Scientifique
1-amino-4-(butylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an analytical reagent for detecting metal ions.
Medicine: Studied for its anticancer properties, particularly in the development of anthracenedione-based drugs.
Industry: Utilized in the production of colorants and as a component in photometric determination methods
Mécanisme D'action
The mechanism of action of 1-amino-4-(butylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound can inhibit topoisomerase enzymes, further contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: An anthracenedione derivative used as an anticancer agent.
Ametantrone: Another anthracenedione derivative with similar properties.
Uniqueness
1-amino-4-(butylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an anticancer agent make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
62956-46-1 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
1-amino-4-(butylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-2-3-10-20-14-9-8-13(19)15-16(14)18(22)12-7-5-4-6-11(12)17(15)21/h4-9,20H,2-3,10,19H2,1H3 |
Clé InChI |
OFNUONASVSMWRL-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)


![azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13125988.png)









